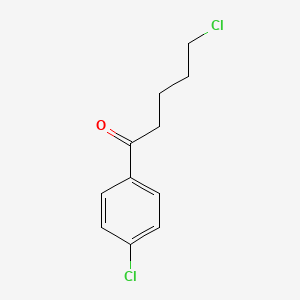

5-Chloro-1-(4-chlorophenyl)-1-oxopentane

Description

Contextualization within Halogenated Ketones and Aryl Ketones

5-Chloro-1-(4-chlorophenyl)-1-oxopentane is classified as both a halogenated ketone and an aryl ketone, and its chemical behavior is dictated by the functional groups that define these classes.

Halogenated Ketones: These are carbonyl compounds that contain one or more halogen atoms. wikipedia.org The presence of a halogen atom, particularly on a carbon atom alpha to the carbonyl group (an α-haloketone), significantly influences the molecule's reactivity. wikipedia.orgnih.gov Halogenation of ketones is a fundamental transformation in organic chemistry, achievable under both acidic and basic conditions. wikipedia.orglibretexts.org The electron-withdrawing nature of the halogen makes the adjacent hydrogens more acidic and the carbonyl carbon more electrophilic. libretexts.org Halogenated organic compounds are pervasive in medicinal chemistry and materials science, as the inclusion of halogens can enhance the pharmacological activity and modify the physical properties of molecules. nih.govnih.gov

Aryl Ketones: This class of compounds features a ketone functional group in which the carbonyl carbon is directly attached to an aromatic ring. The aromatic ring influences the reactivity of the carbonyl group through electronic effects such as resonance and induction. In the case of this compound, the carbonyl is attached to a 4-chlorophenyl ring. This specific substitution pattern on the aromatic ring can further modulate the compound's electronic properties and its interactions in biological systems or subsequent chemical reactions.

The dual classification of this compound endows it with a rich chemical profile, making it a subject of interest for synthetic chemists looking to construct complex molecular architectures.

Structural Characteristics and Functional Group Analysis of this compound

The molecular structure of this compound is central to its chemical identity and utility. Its molecular formula is C₁₁H₁₂Cl₂O, and it has a molecular weight of approximately 231.12 g/mol . chemsrc.comchemicalbook.combldpharm.com The molecule's architecture consists of a five-carbon pentanone chain with a chlorine atom at the terminal (5th) position and a 4-chlorophenyl group attached to the carbonyl carbon (1st position).

Key Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂Cl₂O chemsrc.com |

| Molecular Weight | 231.12 g/mol bldpharm.comsigmaaldrich.com |

| Density | 1.192 g/cm³ chemsrc.com |

| Boiling Point | 350.081 °C at 760 mmHg chemsrc.com |

| Flash Point | 147.839 °C chemsrc.com |

| CAS Number | 945-97-1 chemsrc.comchemicalbook.combldpharm.com |

Functional Group Analysis

The reactivity of the compound is determined by its constituent functional groups.

| Functional Group | Location | Significance in Synthesis |

| Aryl Ketone | C1 | The carbonyl group is a site for nucleophilic addition reactions. The adjacent 4-chlorophenyl ring modulates its reactivity and provides a scaffold for further modification. |

| Aryl Chloride | C4 of Phenyl Ring | The chlorine on the aromatic ring is generally unreactive towards nucleophilic substitution but influences the ring's electronic properties and can be a site for metal-catalyzed cross-coupling reactions. |

| Alkyl Chloride | C5 of Pentane (B18724) Chain | The primary alkyl chloride is a reactive site for nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of various functional groups and the extension of the carbon chain. |

Historical Development and Emerging Research Trends Related to Halogenated Pentanones

The study of halogenated ketones is a well-established field within organic chemistry. Historically, research focused on the mechanisms of ketone halogenation, revealing the roles of enol and enolate intermediates in acid- and base-catalyzed reactions, respectively. libretexts.org These foundational studies provided chemists with predictable methods for selectively introducing halogens into organic molecules.

More recently, research trends have shifted towards the application of these compounds in various fields. A significant trend is the incorporation of halogens into pharmacologically active molecules. nih.gov The presence of a halogen can improve a drug's metabolic stability, membrane permeability, and binding affinity to its target. researchgate.net Consequently, many modern pharmaceuticals contain halogen atoms. nih.gov

Another emerging trend is the development of more sustainable and environmentally friendly ("green") halogenation methods. These efforts aim to replace hazardous reagents and solvents traditionally used in these reactions. wikipedia.org Furthermore, halogenated ketones, including pentanone derivatives, are recognized as highly versatile synthons for constructing heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. nih.gov For instance, the related compound 3,5-dichloropentan-2-one (B1583266) is a key intermediate in the synthesis of the fungicide prothioconazole, highlighting the relevance of halogenated pentanones in agrochemistry. google.com

Significance as a Precursor and Synthetic Intermediate in Advanced Organic Chemistry

This compound is primarily valued for its role as a precursor and synthetic intermediate. Its bifunctional nature—possessing both a reactive ketone and an alkyl chloride—allows for sequential or selective chemical transformations.

The compound can be synthesized from precursors such as 5-chlorovaleryl chloride and chlorobenzene (B131634). chemsrc.com Once formed, it serves as a versatile building block. The terminal alkyl chloride allows for straightforward nucleophilic substitution reactions, enabling the introduction of amines, azides, thiols, and other nucleophiles to build more complex structures. The ketone group can undergo a wide range of reactions, including reductions to form alcohols, reductive aminations to form amines, and additions of organometallic reagents to create tertiary alcohols.

This synthetic utility is exemplified by the use of similar chlorophenyl ketone structures in the synthesis of various heterocyclic systems. For example, compounds containing a 4-chlorophenyl moiety are used as starting materials for synthesizing 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) derivatives, many of which exhibit interesting biological activities, including potential antiviral and antifungal properties. nih.govresearchgate.netresearchgate.netresearchgate.net The strategic placement of reactive functional groups in this compound makes it an ideal starting point for constructing diverse molecular libraries for drug discovery and agrochemical development.

Scope and Objectives of Academic Research on this compound

Academic research involving this compound and related structures is driven by several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is to devise new, more efficient, and sustainable methods for the synthesis of this compound and its derivatives. This includes exploring novel catalysts, milder reaction conditions, and processes that minimize waste.

Exploration of Synthetic Applications: Researchers aim to expand the utility of this intermediate by using it to access novel chemical structures, particularly complex heterocyclic compounds. mdpi.com The goal is to create libraries of new molecules that can be screened for biological activity.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound—for instance, by changing the halogen on the pentane chain, altering its position, or varying the substituents on the aromatic ring—researchers can investigate how these changes affect the biological properties of the final products. researchgate.net This is a cornerstone of rational drug and pesticide design.

Discovery of New Bioactive Compounds: A major objective is the discovery of new molecules with potential applications in medicine and agriculture. The 4-chlorophenyl ketone motif is present in numerous compounds investigated for anticancer, antiviral, and antifungal activities, making this intermediate a promising starting point for such discovery programs. nih.govnih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-(4-chlorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c12-8-2-1-3-11(14)9-4-6-10(13)7-5-9/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHZTGANJADNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558215 | |

| Record name | 5-Chloro-1-(4-chlorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-97-1 | |

| Record name | 5-Chloro-1-(4-chlorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 1 4 Chlorophenyl 1 Oxopentane

Modern and Sustainable Synthetic Pathways

Green Chemistry Principles in the Synthesis of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane

The application of green chemistry principles to the synthesis of aryl ketones, such as this compound, is critical for developing environmentally benign chemical processes. numberanalytics.com Key metrics for evaluating the "greenness" of a reaction include atom economy and the Environmental Factor (E-factor). chembam.comwikipedia.org

Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. acs.orgjocpr.com In a traditional Friedel-Crafts acylation using 5-chlorovaleryl chloride and chlorobenzene (B131634) with a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃), the atom economy is suboptimal. This is because the catalyst is consumed and converted into a waste stream during aqueous workup.

E-Factor: This metric, introduced by Roger Sheldon, is the ratio of the mass of waste to the mass of the desired product. chembam.comwikipedia.org Traditional Friedel-Crafts acylations often have high E-factors due to the use of stoichiometric catalysts and organic solvents, which contribute significantly to the waste generated. wikipedia.org

Strategies to enhance the green credentials of this synthesis include:

Catalysis: Replacing stoichiometric Lewis acids with catalytic, recyclable alternatives is a primary goal. numberanalytics.com Heterogeneous catalysts, such as zeolites or metal oxides, can be easily separated from the reaction mixture and reused, which minimizes waste. researchgate.net

Alternative Reagents: Using carboxylic acids or anhydrides in place of acyl chlorides can create more benign waste streams. acs.orgorganic-chemistry.org For instance, methanesulfonic anhydride (B1165640) has been shown to promote Friedel-Crafts acylations, producing minimal waste without metallic or halogenated components. organic-chemistry.org

Solvent Selection: Minimizing or eliminating the use of hazardous organic solvents is crucial. numberanalytics.com Solvent-free reactions or the use of greener alternatives like ionic liquids or deep eutectic solvents can significantly reduce the environmental impact. numberanalytics.comrsc.org

Deep Eutectic Solvents (DES) and Other Eco-Friendly Media in Related α-Chloroketone Syntheses

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents for various organic transformations. rsc.orgmdpi.com These solvents are typically formed from a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which results in a eutectic with a melting point significantly lower than the individual components. researchgate.net

Properties and Advantages of DESs:

Low Cost and Availability: Often prepared from inexpensive, readily available, and natural compounds like choline (B1196258) chloride, urea, and glycerol. nih.govmdpi.com

Biodegradability and Low Toxicity: Many DESs are biodegradable and exhibit low toxicity, making them environmentally friendly. researchgate.netnih.gov

Tunable Properties: The physicochemical properties of DESs, such as viscosity and polarity, can be adjusted by changing the components and their molar ratios. mdpi.com

Catalytic Activity: In some cases, the DES itself can act as a catalyst, simplifying the reaction system. magtech.com.cnorgchemres.org

While specific studies on the synthesis of γ-chloroketones like this compound in DES are not widely documented, their application in related syntheses, including those for α-chloroketones and Friedel-Crafts reactions, has been explored. Choline chloride-based DESs, in particular, have been used as both solvents and catalysts in various organic reactions. orgchemres.orgresearchgate.net The use of DESs can offer advantages in terms of reaction rates, yields, and the recyclability of the reaction medium. rsc.orgacs.org

Below is a table of common DES systems used in organic synthesis:

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Notable Applications |

|---|---|---|---|

| Choline Chloride (ChCl) | Urea | 1:2 | Catalyst and solvent for multicomponent reactions, aminolysis. researchgate.netnih.gov |

| Choline Chloride (ChCl) | Glycerol | 1:2 | Solvent for enzymatic reactions and amination. mdpi.com |

| Choline Chloride (ChCl) | Ethylene Glycol | 1:2 | Used in metal-catalyzed reactions. |

| Zinc Chloride (ZnCl₂) | Acetic Acid | 1:2 | Acts as a Lewis acidic medium for deacetylation. nih.gov |

Optimization of Synthetic Reaction Conditions

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing costs and environmental impact. The focus here is on the Friedel-Crafts acylation route.

Catalyst Screening and Ligand Design for Enhanced Selectivity and Yield

The choice of catalyst is paramount in a Friedel-Crafts acylation. numberanalytics.com The catalyst's role is to activate the acylating agent, forming a potent electrophile.

Traditional Lewis Acids: Aluminum chloride (AlCl₃) is a powerful and common catalyst but suffers from being required in stoichiometric amounts, its moisture sensitivity, and the generation of significant aqueous waste. numberanalytics.com Other catalysts like ferric chloride (FeCl₃) and boron trifluoride (BF₃) are also used. numberanalytics.com

Heterogeneous and Reusable Catalysts: To improve sustainability, research has focused on solid acid catalysts. These include zeolites, clays, and metal oxides, which offer easier separation and recyclability. researchgate.net For instance, Amberlyst-15, a sulfonic acid resin, has been successfully used as a recyclable catalyst for ketone synthesis. acs.org

Modern Catalytic Systems: More advanced systems involve metal triflates (e.g., of Scandium or Hafnium), which can be used in catalytic amounts and are more water-tolerant than traditional Lewis acids. google.com In some modern protocols, iron(III) chloride hexahydrate has been shown to be an effective catalyst in ionic liquids, outperforming anhydrous AlCl₃ in that medium. beilstein-journals.orgnih.gov

| Catalyst Type | Example(s) | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Traditional Lewis Acid | AlCl₃, FeCl₃ | High reactivity, low cost. numberanalytics.com | Stoichiometric amounts needed, waste generation, moisture sensitive. |

| Heterogeneous Solid Acid | Zeolites, Amberlyst-15 | Reusable, easy to separate, reduced waste. acs.org | Often require higher temperatures, may have lower activity. |

| Water-Tolerant Lewis Acid | Sc(OTf)₃, Hf(OTf)₄ | Can be used in catalytic amounts, water tolerant. google.com | Higher cost. |

| Modern Systems | FeCl₃·6H₂O in Ionic Liquids | Effective in green solvents, robust. nih.gov | Requires specific reaction media. |

Solvent Effects and Reaction Medium Engineering

The solvent can profoundly influence the rate, yield, and selectivity of Friedel-Crafts acylation. numberanalytics.comstackexchange.com

Non-polar Solvents: Solvents like carbon disulfide (CS₂) and dichloroethane are traditional media. In some cases, non-polar solvents can favor the kinetic product, as the product-catalyst complex may precipitate, preventing isomerization to the thermodynamic product. stackexchange.com

Polar Solvents: Polar solvents such as nitrobenzene (B124822) can increase the solubility of the reaction intermediates and complexes, potentially leading to different product selectivity. stackexchange.comnumberanalytics.com For example, in the acylation of naphthalene, polar solvents favor the formation of the thermodynamically more stable 2-acetylnaphthalene. stackexchange.com

Solvent-Free Conditions: Conducting the reaction "neat" by using one of the reactants (e.g., chlorobenzene) as the solvent is an effective green strategy to reduce waste. acs.org

Eco-Friendly Media: As discussed, DESs and ionic liquids are being explored as greener alternatives that can also enhance catalyst performance and recyclability. beilstein-journals.org

The choice of solvent can significantly impact reaction outcomes, as shown in the table below for a model Friedel-Crafts reaction. numberanalytics.com

| Solvent | Dielectric Constant | Relative Reaction Yield (%) |

|---|---|---|

| Toluene (B28343) | 2.38 | 70 |

| Dichloromethane (B109758) | 8.93 | 85 |

| Nitrobenzene | 34.8 | 92 |

Temperature, Pressure, and Stoichiometry Parameter Optimization

Fine-tuning reaction parameters is crucial for process optimization.

Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they may also promote side reactions, such as polysubstitution or decomposition, leading to lower selectivity and yield. numberanalytics.com Lower temperatures can improve selectivity but may result in impractically long reaction times. numberanalytics.com For a model Friedel-Crafts acylation, reducing the temperature from 60 °C to 40 °C decreased the yield but likely improved the purity profile. researchgate.net

Pressure: Most Friedel-Crafts acylations are conducted at atmospheric pressure. The use of elevated pressure is generally not required unless volatile reactants are used, though it could potentially enhance reaction rates in some systems. numberanalytics.com

Stoichiometry: The molar ratio of reactants and catalyst is a critical parameter. In traditional syntheses, more than one equivalent of AlCl₃ is often used because the catalyst complexes with both the acyl chloride and the resulting ketone product. google.com Optimizing the catalyst loading is key to reducing cost and waste. researchgate.net Studies have shown that catalyst loading can often be reduced without a proportional loss in yield, improving the turnover number (TON). researchgate.net Using an excess of the aromatic substrate (chlorobenzene) can help drive the reaction to completion and minimize side reactions of the acylating agent. numberanalytics.com

Purity Assessment and Isolation Techniques in Laboratory and Scaled Synthesis

The isolation and purification of the final product are critical steps to ensure it meets the required quality specifications.

Isolation:

Quenching: The reaction is typically terminated by quenching with cold water or dilute acid to decompose the catalyst-ketone complex and separate the inorganic salts.

Extraction: The crude product is then extracted from the aqueous layer into an immiscible organic solvent, such as dichloromethane or ethyl acetate. nih.govgoogle.com The organic layers are combined, washed with water and brine to remove residual impurities, and dried over an agent like magnesium sulfate.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification Techniques:

Distillation: For liquid products, vacuum distillation can be an effective method for purification on both laboratory and industrial scales, especially if the impurities have significantly different boiling points. google.com

Crystallization: If the product is a solid or can be derivatized into a solid, recrystallization from a suitable solvent system is a powerful technique for achieving high purity.

Chromatography: Column chromatography is a common laboratory technique for purifying small to medium quantities of product. vurup.sk Silica gel is typically used as the stationary phase, with a solvent system (mobile phase) of appropriate polarity to separate the desired ketone from byproducts. vurup.sk On a larger scale, automated flash chromatography systems can be employed.

Purity Assessment: The purity of the isolated product is confirmed using a combination of analytical techniques:

Gas Chromatography (GC): Used to determine the percentage purity of volatile compounds and to detect any remaining starting materials or volatile impurities. acs.org

High-Performance Liquid Chromatography (HPLC): A versatile method for assessing purity and quantifying the product.

Spectroscopy:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound and ensure no major structural impurities are present.

Mass Spectrometry (MS): Confirms the molecular weight of the product.

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, notably the carbonyl (C=O) stretch of the ketone.

Reactivity and Transformation Chemistry of 5 Chloro 1 4 Chlorophenyl 1 Oxopentane

Reactions Involving the Terminal Halogen (Chlorine) Moiety

The terminal chlorine atom on the pentanoyl chain is a primary alkyl halide, making it susceptible to a range of nucleophilic substitution and elimination reactions. Its reactivity is influenced by the presence of the carbonyl group and the aromatic ring.

Nucleophilic Substitution Reactions (SN1, SN2, SNi)

Nucleophilic substitution is a fundamental class of reactions for alkyl halides. The mechanism of substitution at the terminal chlorine of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane can proceed through SN1, SN2, or, less commonly, SNi pathways, depending on the reaction conditions and the nature of the nucleophile.

Given that the terminal chlorine is on a primary carbon, the SN2 mechanism is generally favored. This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

An SN1 mechanism is less likely for a primary halide due to the instability of the corresponding primary carbocation. However, rearrangement of an initial primary carbocation to a more stable secondary carbocation is a possibility, which could lead to a mixture of products.

The SNi (Substitution Nucleophilic internal) mechanism is rare and typically requires specific reagents, such as thionyl chloride, that are not commonly used for simple alkyl chloride substitutions.

| Reaction Type | Substrate | Nucleophile | Product |

| SN2 | This compound | Amine (e.g., NH₃) | 5-Amino-1-(4-chlorophenyl)-1-oxopentane |

| SN2 | This compound | Alkoxide (e.g., CH₃O⁻) | 5-Methoxy-1-(4-chlorophenyl)-1-oxopentane |

| SN2 | This compound | Thiolate (e.g., CH₃S⁻) | 5-(Methylthio)-1-(4-chlorophenyl)-1-oxopentane |

The reaction of this compound with ammonia (B1221849) or primary amines is a classic example of an amination reaction, proceeding via an SN2 mechanism to yield the corresponding 5-amino derivative. The resulting primary or secondary amine can then undergo an intramolecular reaction with the ketone carbonyl group to form a cyclic imine or enamine, a process known as azacyclization. The formation of these cyclic products is often favored due to the formation of a stable five or six-membered ring.

For instance, reaction with a primary amine could lead to the formation of a substituted piperidine (B6355638) derivative, a common structural motif in pharmaceuticals. The reaction of aldehydes and ketones with ammonia or primary amines is known to form imine derivatives, also known as Schiff bases. This reaction is acid-catalyzed and reversible.

Etherification of this compound can be achieved through a Williamson-type ether synthesis. In this reaction, an alkoxide nucleophile displaces the chloride ion in an SN2 reaction. The choice of a strong base to generate the alkoxide is crucial to favor the substitution reaction over potential elimination side reactions.

Esterification can be accomplished by reacting the terminal chloride with a carboxylate salt. The carboxylate anion acts as the nucleophile, displacing the chloride to form an ester. This reaction provides a straightforward method for introducing an ester functionality at the end of the pentanoyl chain.

The terminal chlorine can be readily displaced by sulfur nucleophiles, which are generally excellent nucleophiles. Reaction with a thiolate salt (RS⁻) will lead to the formation of a thioether (sulfide). Similarly, reaction with hydrogen sulfide (B99878) (H₂S) or a salt thereof can yield the corresponding thiol. These sulfur-containing derivatives can serve as intermediates for further synthetic transformations.

Elimination Reactions to Form Alkenes/Alkynes

When this compound is treated with a strong, sterically hindered base, an elimination reaction can occur to form an alkene. The most common mechanism for such a reaction with a primary halide is the E2 mechanism, which involves the concerted removal of a proton from the beta-carbon and the departure of the chloride leaving group. The use of a bulky base helps to favor elimination over the competing SN2 substitution reaction. The primary product would be 1-(4-chlorophenyl)pent-4-en-1-one. The formation of an alkyne from this substrate is not a direct or common transformation.

Reductive Dehalogenation Processes

Reductive dehalogenation involves the replacement of the halogen atom with a hydrogen atom. This transformation can be achieved using various reducing agents. Common methods for the reductive dehalogenation of alkyl halides include catalytic hydrogenation, using a metal catalyst such as palladium on carbon (Pd/C) and a hydrogen source. Other methods involve the use of metal hydrides, such as sodium borohydride (B1222165) in the presence of a catalyst, or dissolving metal reductions. The reductive dehalogenation of α-halo ketones, in particular, can be used to generate enolates. While the chlorine in this compound is in the gamma position, similar reductive principles can be applied. For aryl halides, catalytic hydrogenation is also a common method for dehalogenation.

Reactions of the Ketone Functional Group

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons. These features allow for a diverse range of chemical transformations.

Reduction Chemistry: Synthesis of Alcohols and Related Derivatives

The ketone moiety of this compound can be readily reduced to form the corresponding secondary alcohol, 5-chloro-1-(4-chlorophenyl)pentan-1-ol. This transformation is a cornerstone of synthetic organic chemistry, typically achieved using complex metal hydrides.

Commonly employed reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, often used in protic solvents like methanol (B129727) or ethanol, and is highly selective for aldehydes and ketones. For instance, the reduction of similar aromatic ketones, such as 4-chloroacetophenone, to their corresponding alcohols is efficiently carried out using sodium borohydride. google.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride reagent onto the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the final alcohol product.

Lithium aluminum hydride is a significantly more powerful reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). While it also effectively reduces ketones, its high reactivity means it can also reduce other functional groups that NaBH₄ would not, such as esters or amides.

Table 1: Representative Reduction of this compound

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 5-chloro-1-(4-chlorophenyl)pentan-1-ol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | 5-chloro-1-(4-chlorophenyl)pentan-1-ol |

Nucleophilic Addition Reactions to the Carbonyl

The polarized carbon-oxygen double bond of the ketone makes the carbonyl carbon an excellent electrophile, susceptible to attack by a wide variety of nucleophiles. youtube.com This class of reactions is fundamental for forming new carbon-carbon bonds.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful carbon-based nucleophiles that readily add to ketones. nih.gov The reaction of this compound with these reagents would proceed via nucleophilic attack on the carbonyl carbon, breaking the π-bond and forming a magnesium or lithium alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield a tertiary alcohol.

The choice of the organometallic reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon. For example, reacting the parent ketone with methylmagnesium bromide would introduce a methyl group, while reaction with phenyllithium (B1222949) would add a phenyl group. These reactions provide a versatile method for constructing more complex molecular architectures. nih.govresearchgate.net

Table 2: Examples of Nucleophilic Addition with Organometallic Reagents

| Reactant | Reagent | Intermediate | Final Product (after workup) |

|---|---|---|---|

| This compound | Methylmagnesium Bromide (CH₃MgBr) | Magnesium alkoxide | 5-Chloro-1-(4-chlorophenyl)-1-methylpentan-1-ol |

| This compound | Phenyllithium (C₆H₅Li) | Lithium alkoxide | 5-Chloro-1-(4-chlorophenyl)-1-phenylpentan-1-ol |

Under basic or acidic conditions, ketones with α-hydrogens can undergo condensation reactions. In an Aldol condensation, a ketone acts as both a nucleophile (via its enolate form) and an electrophile. For this compound, treatment with a base like sodium hydroxide (B78521) would generate an enolate, which could then attack the carbonyl carbon of another molecule of the ketone. The initial product is a β-hydroxy ketone, which may subsequently dehydrate upon heating to form an α,β-unsaturated ketone.

The Knoevenagel condensation involves the reaction of a ketone with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate or malononitrile), typically catalyzed by a weak base like piperidine or an amine. The reaction proceeds through a series of steps including nucleophilic addition and subsequent dehydration to yield a new carbon-carbon double bond.

Enolate Chemistry and α-Functionalization of the Ketone

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic (pKa ≈ 19-20 for a typical ketone) and can be removed by a strong base to form a nucleophilic enolate ion. masterorganicchemistry.com The resulting enolate is a resonance-stabilized species with negative charge delocalized between the α-carbon and the oxygen atom. bham.ac.uk Enolates are versatile intermediates in organic synthesis, serving as potent nucleophiles for forming new carbon-carbon bonds at the α-position. masterorganicchemistry.com

For this compound, deprotonation can only occur at the α-carbon on the pentane (B18724) chain, as the other side is an aromatic ring. The choice of base and reaction conditions is crucial for controlling the enolate formation. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure rapid and complete deprotonation, forming what is known as the "kinetic" enolate. bham.ac.uk

Once formed, the enolate of this compound can react with various electrophiles. In α-alkylation, the enolate is treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to attach a new alkyl group to the α-carbon. masterorganicchemistry.com This process is a powerful tool for extending the carbon skeleton of the molecule.

Similarly, α-acylation can be achieved by reacting the enolate with an acyl halide or an anhydride (B1165640). This reaction introduces a new acyl group at the α-position, resulting in the formation of a β-dicarbonyl compound. These products are valuable synthetic intermediates due to the increased acidity of the proton between the two carbonyl groups.

Table 3: Representative α-Functionalization Reactions

| Reaction Type | Base | Electrophile | Product |

|---|---|---|---|

| α-Alkylation | Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | 5-Chloro-1-(4-chlorophenyl)-2-methyl-1-oxopentane |

| α-Acylation | Lithium Diisopropylamide (LDA) | Acetyl Chloride (CH₃COCl) | 2-Acetyl-5-chloro-1-(4-chlorophenyl)-1-oxopentane |

Halogenation and Related α-Derivatization

The structure of this compound features a ketone functional group, which allows for reactions at the α-carbon position (the carbon atom adjacent to the carbonyl group). One of the fundamental transformations at this position is halogenation.

Under acidic conditions, the halogenation of a ketone proceeds through an enol intermediate. The reaction is initiated by the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen to form a nucleophilic enol. This enol then attacks an electrophilic halogen (such as Br₂, Cl₂, or I₂). The rate-determining step is the formation of the enol. libretexts.org Consequently, this reaction can lead to the substitution of one of the α-hydrogens with a halogen atom. libretexts.org

For this compound, the α-carbon (C2 of the pentane chain) possesses two hydrogens that can be substituted. The reaction with a halogen like bromine in an acidic solvent such as acetic acid would yield 2-halo-5-chloro-1-(4-chlorophenyl)-1-oxopentane. It is a common synthetic strategy to introduce a halogen at the α-position to facilitate further reactions, such as elimination to form α,β-unsaturated ketones. libretexts.org

The general mechanism for acid-catalyzed α-halogenation is as follows:

Protonation of the carbonyl oxygen: The ketone is activated by an acid catalyst.

Enol formation: A base (like water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of an enol.

Nucleophilic attack: The electron-rich double bond of the enol attacks the diatomic halogen (e.g., Br₂), leading to the formation of a C-Br bond at the α-position and a positively charged oxonium ion.

Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final α-halogenated ketone product. libretexts.org

Transformations Involving the Aromatic Ring

Electrophilic Aromatic Substitution on the 4-Chlorophenyl Group

The 4-chlorophenyl group of this compound is subject to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. However, the reactivity of the ring and the position of substitution are dictated by the two substituents already present: the chloro group and the pentanoyl group.

Directing Effects: The chloro group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. The pentanoyl group (an acyl group) is a meta-director.

Reactivity Effects: Both substituents are deactivating, meaning they make the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. The acyl group is strongly deactivating due to its electron-withdrawing resonance and inductive effects, while the chloro group is deactivating due to its inductive effect, which outweighs its electron-donating resonance effect. youtube.com

Given these competing effects, the powerful deactivating and meta-directing nature of the acyl group dominates. Therefore, further electrophilic substitution on the aromatic ring is generally difficult and, if it occurs, will preferentially happen at the positions meta to the pentanoyl group (and ortho to the chloro group).

| Substituent | Effect on Reactivity | Directing Position |

|---|---|---|

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -COR (Pentanoyl) | Strongly Deactivating | Meta |

Directed Aromatic Functionalization

In recent decades, transition metal-catalyzed C-H functionalization has become a powerful tool for modifying aromatic rings with high selectivity. researchgate.net For aryl ketones like this compound, the ketone's carbonyl group can act as an intrinsic directing group, guiding a metal catalyst to activate the C-H bonds at the ortho position. rsc.orgacs.org

This strategy, often employing ruthenium or rhodium catalysts, allows for the selective introduction of various functional groups (e.g., alkyl, aryl) at the positions adjacent to the ketone linkage, bypassing the traditional directing rules of electrophilic substitution. rsc.orgresearchgate.net For instance, ruthenium-catalyzed ortho-arylation with arylboronates has been successfully applied to a wide range of aromatic ketones. rsc.org This method provides a pathway to functionalize the C2 and C6 positions of the 4-chlorophenyl ring, which would be disfavored in classical electrophilic substitution reactions.

Metal-Catalyzed Cross-Coupling Reactions on the Chlorophenyl Moiety

The chlorine atom on the aromatic ring serves as a handle for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example, where an aryl halide is coupled with an organoboron species in the presence of a palladium catalyst and a base to form a biaryl compound. wikipedia.org

While aryl chlorides are typically less reactive than the corresponding bromides or iodides, specialized palladium catalyst systems have been developed to effectively couple them. nih.gov For this compound, a Suzuki coupling reaction could be used to replace the chlorine atom with a new aryl or vinyl group, providing access to a wide array of derivatives.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | C-C (Aryl-Aryl) | Palladium |

| Heck | Alkene | C-C (Aryl-Vinyl) | Palladium |

| Buchwald-Hartwig | Amine/Amide | C-N | Palladium |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Palladium/Copper |

Derivatization Strategies and Synthesis of Analogues of 5 Chloro 1 4 Chlorophenyl 1 Oxopentane

Systematic Variation of the Alkyl Chain Length and Substitution Patterns

The five-carbon pentanoyl chain serves as a flexible linker that can be shortened, lengthened, or substituted to alter the molecule's physical and chemical properties.

Chain Length Variation: The primary synthesis of the parent compound involves the Friedel-Crafts acylation of chlorobenzene (B131634) with 5-chlorovaleryl chloride. By substituting the acylating agent, analogues with different chain lengths can be readily prepared. For instance, using 4-chlorobutyryl chloride would yield the corresponding butanone analogue, while 6-chlorohexanoyl chloride would produce the hexanone derivative. This strategy allows for a systematic exploration of the impact of the distance between the aromatic ring and the terminal chlorine atom.

Substitution Patterns: Introducing alkyl groups onto the pentane (B18724) backbone can create steric bulk and potentially introduce chiral centers. For example, analogues such as 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one have been synthesized. This particular compound is prepared via the hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one, which itself is formed from the condensation of 4-chlorobenzaldehyde (B46862) and 3,3-dimethyl-butan-2-one. google.com This demonstrates a viable synthetic route to analogues with significant substitution on the alkyl chain.

| Analogue Type | Synthetic Strategy | Key Reagents |

|---|---|---|

| Shorter Chain (Butanone) | Friedel-Crafts Acylation | Chlorobenzene, 4-chlorobutyryl chloride, AlCl₃ |

| Longer Chain (Hexanone) | Friedel-Crafts Acylation | Chlorobenzene, 6-chlorohexanoyl chloride, AlCl₃ |

| Alkyl-Substituted Chain | Condensation followed by Hydrogenation | 4-chlorobenzaldehyde, 3,3-dimethyl-butan-2-one |

Introduction of Diverse Functional Groups on the Pentane Backbone

The pentane backbone can be functionalized at various positions to introduce new chemical properties. Key positions for functionalization include the terminal carbon (C5) via substitution of the chlorine atom and the α-carbon (C2) adjacent to the carbonyl group.

Functionalization at the C5 Position: The terminal chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. A common and versatile transformation is the conversion of the alkyl chloride to an alkyl azide (B81097). This can be achieved by reacting 5-chloro-1-(4-chlorophenyl)-1-oxopentane with sodium azide (NaN₃) in a polar aprotic solvent like DMF. mdpi.comrsc.org The resulting 5-azido-1-(4-chlorophenyl)-1-oxopentane is a stable intermediate that can be subsequently reduced to the corresponding primary amine (5-amino-1-(4-chlorophenyl)-1-oxopentane), for example, through a Staudinger reaction or catalytic hydrogenation.

Functionalization at the α-Position (C2): The α-carbon to the ketone possesses acidic protons, enabling enolate formation and subsequent reaction with electrophiles. A significant modification is α-hydroxylation, which introduces a hydroxyl group to form a hydroxy ketone. Modern electrochemical methods allow for the direct α-hydroxylation of aryl ketones under mild, metal-free conditions, using methanol (B129727) as the oxygen source. rsc.org This approach provides a direct route to 2-hydroxy-5-chloro-1-(4-chlorophenyl)-1-oxopentane. Other methods for the α-hydroxylation of ketones often utilize oxidizing agents like Oxone in the presence of iodobenzene. organic-chemistry.orgresearchgate.net

| Position | Functional Group | Synthetic Method | Key Reagents |

|---|---|---|---|

| C5 | Azide (-N₃) | Nucleophilic Substitution | Sodium azide (NaN₃) |

| C5 | Amine (-NH₂) | Reduction of Azide | PPh₃, H₂O or H₂, Pd/C |

| C2 | Hydroxyl (-OH) | Electrochemical Oxidation | Methanol (as O-source), electrolysis |

Modulation of the Halogen Substituent on the Alkyl Chain

Replacing the chlorine atom at the C5 position with other halogens (fluorine, bromine, iodine) can fine-tune the reactivity of the alkyl chain. These modifications are typically achieved through halogen exchange reactions.

The Finkelstein reaction is a well-established method for converting alkyl chlorides to alkyl iodides or bromides. ncert.nic.in Treating this compound with sodium iodide (NaI) or sodium bromide (NaBr) in a solvent like acetone (B3395972) would facilitate the halogen exchange, yielding 5-iodo-1-(4-chlorophenyl)-1-oxopentane or 5-bromo-1-(4-chlorophenyl)-1-oxopentane, respectively. The precipitation of sodium chloride in acetone drives the equilibrium towards the desired product. ncert.nic.in

The synthesis of the corresponding 5-fluoro analogue can be accomplished via the Swarts reaction , which involves heating the alkyl chloride with a metallic fluoride (B91410) such as silver fluoride (AgF) or antimony trifluoride (SbF₃). ncert.nic.in

| Target Halogen | Reaction Name | Key Reagents |

|---|---|---|

| Iodine | Finkelstein Reaction | Sodium iodide (NaI), Acetone |

| Bromine | Finkelstein Reaction | Sodium bromide (NaBr), Acetone |

| Fluorine | Swarts Reaction | Silver(I) fluoride (AgF) or other metallic fluorides |

Structural Modifications of the Aromatic Ring System

The 4-chlorophenyl ring is another key area for derivatization, allowing for changes in electronic properties, lipophilicity, and steric profile.

The identity, number, and position of halogen substituents on the aromatic ring can be altered by selecting the appropriate starting material for the initial Friedel-Crafts acylation. Instead of chlorobenzene, using other haloarenes as the substrate allows for the synthesis of a variety of halogenated analogues. For example, reacting 5-chlorovaleryl chloride with bromobenzene (B47551) would yield 1-(4-bromophenyl)-5-chloropentan-1-one. Using di-substituted benzenes like 1,2-dichlorobenzene (B45396) or 1,4-dibromobenzene (B42075) would lead to analogues with multiple halogen atoms on the phenyl ring. The regiochemical outcome of the acylation is governed by the directing effects of the existing halogen substituent(s). For instance, the synthesis of 1-(4-bromo-2-chlorophenyl)-5-chloropentan-1-one has been reported, demonstrating the feasibility of creating complex halogenation patterns. sigmaaldrich.com

A wide range of other functional groups can be introduced onto the phenyl ring, again by modifying the aromatic substrate in the Friedel-Crafts reaction. The reactivity of the aromatic ring and the regioselectivity of the acylation depend on whether the substituent is activating or deactivating.

Activating Groups: Using electron-donating substrates like toluene (B28343) (methylbenzene) or anisole (B1667542) (methoxybenzene) leads to the formation of the corresponding substituted analogues. The methyl and methoxy (B1213986) groups are ortho-, para-directing. Due to steric hindrance, the para-substituted product is typically the major isomer. libretexts.orgchemguide.co.uk For example, the acylation of anisole with 5-chlorovaleryl chloride would primarily yield 5-chloro-1-(4-methoxyphenyl)pentan-1-one. tamu.eduyoutube.com

Deactivating Groups: While strongly deactivating groups like nitro (-NO₂) can prevent the Friedel-Crafts reaction from occurring, moderately deactivated rings can still react.

Other Halogens: The use of fluorobenzene (B45895) as a substrate has been documented to produce 5-chloro-1-(4-fluorophenyl)pentan-1-one. bldpharm.com

| Substituent at C4' | Aromatic Starting Material | Directing Effect | Expected Major Product |

|---|---|---|---|

| Methyl (-CH₃) | Toluene | ortho, para-directing | 5-Chloro-1-(4-methylphenyl)pentan-1-one |

| Methoxy (-OCH₃) | Anisole | ortho, para-directing | 5-Chloro-1-(4-methoxyphenyl)pentan-1-one |

| Fluoro (-F) | Fluorobenzene | ortho, para-directing | 5-Chloro-1-(4-fluorophenyl)pentan-1-one |

| Bromo (-Br) | Bromobenzene | ortho, para-directing | 1-(4-Bromophenyl)-5-chloropentan-1-one |

| Hydroxy (-OH) | Phenol | ortho, para-directing | 5-Chloro-1-(4-hydroxyphenyl)pentan-1-one |

Stereoselective Synthesis of Chiral Analogues

The parent molecule, this compound, is achiral. However, chirality can be introduced into its derivatives, most commonly by stereoselective reduction of the ketone carbonyl group to a secondary alcohol. This creates a chiral center at the C1 position, resulting in (R)- and (S)- enantiomers of 1-(4-chlorophenyl)-5-chloropentan-1-ol.

A variety of methods exist for the asymmetric reduction of prochiral ketones:

Catalytic Hydrogenation: Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, when complexed with chiral ligands (e.g., BINAP derivatives), can achieve high enantioselectivity in the hydrogenation of aryl alkyl ketones.

Chiral Reducing Agents: Stoichiometric chiral reducing agents, such as those derived from chiral boranes (e.g., Alpine Borane), can provide high enantiomeric excess.

Oxazaborolidine Catalysis (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction uses a catalytic amount of a chiral oxazaborolidine with a stoichiometric amount of a reducing agent like borane (B79455) (BH₃) to achieve highly enantioselective reduction of ketones.

Biocatalysis: Enzymes, particularly ketoreductases found in various microorganisms or plants (e.g., carrot, apple), can reduce ketones to alcohols with excellent enantioselectivity.

The choice of method depends on the desired enantiomer and the substrate's compatibility with the reaction conditions. These methods provide a reliable pathway to optically active alcohol analogues, which are valuable as chiral building blocks for further synthesis.

Mechanistic Investigations of Reactions Involving 5 Chloro 1 4 Chlorophenyl 1 Oxopentane

Elucidation of Reaction Pathways and Intermediate Structures

The elucidation of reaction pathways for 5-Chloro-1-(4-chlorophenyl)-1-oxopentane would involve identifying the sequence of bond-breaking and bond-forming events that occur as it is converted into a product. This would begin with proposing plausible mechanisms, which could include nucleophilic substitution at the carbon bearing the chlorine atom, or reactions involving the carbonyl group. For instance, in a reaction with a nucleophile, one could envision a direct SN2 displacement of the chloride or an initial addition to the carbonyl group, potentially leading to a cyclized product.

The identification of intermediate structures is crucial for confirming a proposed pathway. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) would be employed to characterize any stable intermediates that can be isolated from the reaction mixture. For less stable, transient intermediates, specialized techniques as described in section 5.4 would be necessary.

A hypothetical reaction pathway could involve the intramolecular cyclization of this compound to form a cyclic ketone. The proposed intermediate in this case would be a protonated carbonyl species, which would facilitate the nucleophilic attack by the terminal chloro-substituted carbon.

Kinetic Studies to Determine Reaction Orders and Rate Constants

Kinetic studies are fundamental to understanding the mechanism of a reaction. By systematically varying the concentration of reactants and monitoring the reaction rate, the reaction order with respect to each reactant can be determined. This information is encapsulated in the rate law for the reaction.

For a hypothetical reaction of this compound with a nucleophile (Nu-), the rate law might take the form:

Rate = k[this compound]m[Nu-]n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders. The values of 'm' and 'n' would be determined experimentally by methods such as the method of initial rates or by fitting concentration-time data to integrated rate laws.

The following table illustrates the type of data that would be collected in a kinetic study:

| Experiment | [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | Value |

| 2 | 0.20 | 0.10 | Value |

| 3 | 0.10 | 0.20 | Value |

From such data, the reaction orders 'm' and 'n' and the rate constant 'k' could be calculated.

Thermodynamic and Activation Energy Profiling of Key Transformations

Thermodynamic and activation energy profiling provides quantitative insight into the energy changes that occur during a reaction. The activation energy (Ea) represents the minimum energy required for the reaction to occur and can be determined by studying the temperature dependence of the rate constant, using the Arrhenius equation.

A reaction coordinate diagram would be constructed to visualize the energy profile of the reaction. This diagram would plot the change in Gibbs free energy (ΔG) as the reaction progresses from reactants to products, passing through transition states and any intermediates. The enthalpy (ΔH) and entropy (ΔS) of activation could also be determined from these studies, providing further details about the nature of the transition state.

| Parameter | Description |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. |

| Entropy of Reaction (ΔS) | The change in disorder of the system during the reaction. |

| Gibbs Free Energy (ΔG) | The overall energy change that determines the spontaneity of the reaction. |

Spectroscopic and Spectrometric Characterization of Transient Species

Many reactions proceed through highly reactive, short-lived intermediates known as transient species. Their direct observation is challenging but can be achieved using specialized techniques such as flash photolysis, pulse radiolysis, or stopped-flow techniques coupled with fast spectroscopic detection methods like time-resolved UV-Vis or IR spectroscopy. These methods allow for the characterization of species that exist for only microseconds or even nanoseconds.

For example, if a reaction involving this compound were to proceed through a carbocation intermediate, its characteristic absorption spectrum could potentially be observed using these time-resolved techniques.

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful tool for confirming reaction mechanisms. By replacing an atom in a reactant with one of its isotopes (e.g., 12C with 13C, or 1H with 2H), the fate of that atom can be traced throughout the reaction. This can provide unambiguous evidence for a proposed mechanism.

For example, to confirm an intramolecular cyclization of this compound, one could synthesize a version of the molecule with a 13C label at a specific position in the pentane (B18724) chain. The position of the 13C label in the final product, as determined by 13C NMR spectroscopy or mass spectrometry, would confirm or refute the proposed cyclization pathway.

Investigation of Radical Reaction Pathways (if applicable to specific transformations)

While many reactions of alkyl halides and ketones proceed through ionic mechanisms, the possibility of radical pathways should also be considered, particularly under photochemical or high-temperature conditions, or in the presence of radical initiators. Radical reactions involve species with unpaired electrons and proceed via initiation, propagation, and termination steps.

To investigate the potential for radical pathways, experiments could be conducted in the presence of radical initiators (like AIBN) or radical scavengers (like TEMPO). An increase in reaction rate with an initiator or a decrease with a scavenger would suggest the involvement of radical species. Electron spin resonance (ESR) spectroscopy could also be used to directly detect and characterize any radical intermediates.

Computational and Theoretical Studies of 5 Chloro 1 4 Chlorophenyl 1 Oxopentane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. numberanalytics.com

For 5-Chloro-1-(4-chlorophenyl)-1-oxopentane, the HOMO is expected to be localized primarily on the 4-chlorophenyl ring, which is electron-rich due to the lone pairs on the chlorine atom and the pi-system of the benzene (B151609) ring. The LUMO, on the other hand, is likely to be centered on the carbonyl group and the adjacent carbon atoms, as the carbonyl group is electron-withdrawing.

Based on DFT studies of similar aromatic ketones, such as substituted acetophenones, we can estimate the FMO energies for this compound. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for an Analogous Aromatic Ketone (Data is illustrative and based on calculations for similar compounds like substituted acetophenones)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

This interactive table provides estimated values to illustrate the concept.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). numberanalytics.com These maps are invaluable for predicting how a molecule will interact with other molecules, for instance, in receptor-ligand binding or in chemical reactions. In an ESP map, regions of negative potential, typically colored red, indicate an excess of electrons, while regions of positive potential, colored blue, signify a deficiency of electrons. researchgate.netwalisongo.ac.id

For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The hydrogen atoms of the pentane (B18724) chain and the aromatic ring would exhibit a positive potential. The chlorine atoms would have a dual nature, with a negative potential around the lone pairs and a slightly positive sigma-hole. The regions of negative potential are susceptible to electrophilic attack, while the positive regions are prone to nucleophilic attack.

Fukui functions are a component of conceptual DFT that helps to quantify the reactivity of different atomic sites in a molecule. wikipedia.orgscm.com They describe the change in electron density at a specific point in the molecule when an electron is added or removed. numberanalytics.com The Fukui function, f(r), can be used to identify the most likely sites for nucleophilic attack (where f+(r) is large) and electrophilic attack (where f-(r) is large). scm.com

For this compound, the carbonyl carbon would be expected to have a high value for f+(r), indicating it is a primary site for nucleophilic attack. Conversely, the carbonyl oxygen and the carbon atoms of the aromatic ring would likely have high values for f-(r), suggesting they are susceptible to electrophilic attack.

Table 2: Predicted Fukui Function Indices for Key Atoms in this compound (These are qualitative predictions based on the principles of chemical reactivity)

| Atom | Predicted f+(r) (for nucleophilic attack) | Predicted f-(r) (for electrophilic attack) |

| Carbonyl Carbon | High | Low |

| Carbonyl Oxygen | Low | High |

| Aromatic Carbons | Moderate | High |

| Alkyl Chain Carbons | Low | Low |

This interactive table illustrates the expected trends in local reactivity.

Molecular Modeling of Conformational Preferences and Intermolecular Interactions

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and its ability to adopt different conformations. Molecular modeling techniques, such as molecular mechanics and DFT, can be used to determine the preferred conformations of a molecule and the energy barriers between them. beilstein-journals.org

Prediction of Reaction Intermediates and Transition State Geometries

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and intermediates. researchgate.net This information is crucial for understanding the mechanism of a reaction and for predicting its rate and outcome. For instance, in the case of nucleophilic addition to the carbonyl group of this compound, computational methods can be used to model the geometry of the transition state as the nucleophile approaches the carbonyl carbon.

Simulation of Spectroscopic Properties (e.g., NMR, IR, MS predictions)

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its identification and characterization, especially when experimental data is unavailable.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the protons on the carbon adjacent to the carbonyl group are expected to be deshielded and appear at a higher chemical shift (around 2.0-2.5 ppm). libretexts.org The aromatic protons would appear in the range of 7-8 ppm.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated to predict its infrared (IR) spectrum. A strong absorption band corresponding to the C=O stretch of the ketone group would be a prominent feature in the predicted IR spectrum of this compound, typically appearing around 1715 cm-1. libretexts.org

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can help in understanding fragmentation patterns. For this compound, a common fragmentation would be alpha-cleavage, leading to the formation of an acylium ion. libretexts.org

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. At present, specific QSRR models exclusively developed for this compound are not available in publicly accessible scientific literature. Research in this area tends to focus on broader classes of compounds, and the development of a specific QSRR model is a resource-intensive process that is typically undertaken when a series of related compounds shows significant promise in a particular application.

The development of a hypothetical QSRR model for this compound would theoretically involve the synthesis of a series of analogs with systematic variations in their molecular structure. The reactivity of each of these compounds would then be determined experimentally. Subsequently, a variety of molecular descriptors would be calculated for each analog using computational chemistry software. These descriptors quantify various aspects of the molecule's electronic and steric properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to derive a mathematical equation that links a selection of the calculated descriptors to the observed reactivity. The predictive power of the resulting model would be rigorously assessed through internal and external validation techniques.

While a dedicated QSRR study for this compound has not been identified, the principles of QSRR have been applied to similar classes of compounds, such as other ketone derivatives. For instance, QSAR (Quantitative Structure-Activity Relationship), a related methodology, has been used to develop models for various biological activities of ketone-containing compounds. These studies typically utilize a range of descriptors to build their models.

Table 1: Examples of Molecular Descriptors Potentially Applicable in a QSRR Study of this compound and its Analogs

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Propensity to donate electrons |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Propensity to accept electrons | |

| Dipole Moment | Polarity and charge distribution | |

| Steric/Topological | Molecular Volume | Overall size of the molecule |

| Surface Area | Area accessible for interaction | |

| Molar Refractivity | Molar polarizability of a compound | |

| Thermodynamic | LogP (octanol/water partition coefficient) | Lipophilicity |

A hypothetical QSRR model for the reactivity of this compound might take the following generalized form:

Reactivity = c₀ + c₁ * (Descriptor A) + c₂ * (Descriptor B) + ... + cₙ * (Descriptor N)

Where c₀, c₁, c₂, ... cₙ are coefficients determined from the statistical analysis, and Descriptor A, B, ... N represent the selected molecular descriptors.

Table 2: Illustrative Data for a Hypothetical QSRR Study on a Series of Phenylpentanone Analogs

| Compound | Experimental Reactivity (k, relative rate) | Descriptor 1 (e.g., LUMO Energy, eV) | Descriptor 2 (e.g., Molecular Volume, ų) |

| Analog 1 | 1.00 | -1.52 | 210.5 |

| Analog 2 | 1.25 | -1.65 | 215.2 |

| Analog 3 | 0.85 | -1.48 | 208.1 |

| This compound | To be determined | Calculated Value | Calculated Value |

| Analog 4 | 1.50 | -1.75 | 220.8 |

| Analog 5 | 0.70 | -1.40 | 205.3 |

It is important to emphasize that the data in Table 2 is purely illustrative to demonstrate the type of data required for a QSRR study and does not represent actual experimental or calculated values for this compound or its analogs. The successful development of a robust QSRR model would enable the prediction of reactivity for new, unsynthesized analogs, thereby guiding further research and development efforts.

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Utilization in the Synthesis of Pharmaceutical Intermediates

The structural framework of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane makes it an attractive starting material for the synthesis of various pharmaceutical intermediates. The presence of the ketone and alkyl chloride functionalities allows for the introduction of nitrogen-containing groups, which are prevalent in many drug molecules.

One key application is in the synthesis of γ-amino ketones through the N-alkylation of amines with the terminal chloro group. nih.govorganic-chemistry.org This reaction is fundamental in building the core structures of certain psychoactive drugs. For instance, butyrophenones and related compounds are a class of antipsychotic medications. While this compound is a valerophenone (B195941) derivative, its reactivity is analogous, and it can be used to synthesize similar structures. The reaction typically involves the displacement of the chloride by a primary or secondary amine, leading to a γ-amino ketone. This intermediate can then undergo further modifications, such as reduction of the ketone or cyclization, to yield more complex heterocyclic systems common in pharmacologically active compounds.

Furthermore, the ketone group can be transformed into other functional groups. For example, it can undergo reductive amination to introduce an amino group at the 1-position of the pentane (B18724) chain, or it can be used to form β-amino ketones, which are precursors to various alkaloids and other bioactive molecules. nih.gov

| Pharmaceutical Intermediate Type | Synthetic Transformation | Key Functional Group Involved |

| γ-Amino Ketones | N-alkylation of amines | Terminal Alkyl Chloride |

| β-Amino Ketones | Mannich-type reactions | Ketone Carbonyl Group |

| Piperidine (B6355638) Derivatives | Intramolecular cyclization of γ-amino ketones | Ketone and secondary amine |

Role in the Construction of Agrochemical Precursors

In the field of agrochemicals, the 4-chlorophenyl moiety is a common feature in many pesticides and herbicides. The versatile reactivity of this compound allows for its use in the construction of precursors for these agriculturally important compounds.

One potential application lies in the synthesis of heterocyclic compounds with fungicidal or herbicidal activity. For example, 1,3,4-thiadiazole (B1197879) derivatives containing a 4-chlorophenyl group have shown promising antiviral and other biological activities. nih.govresearchgate.net While the documented synthesis of these compounds starts from 4-chlorobenzoic acid, this compound could serve as an alternative precursor. The pentanoyl chain could be chemically modified and cyclized with reagents like thiosemicarbazide (B42300) to form similar heterocyclic rings.

The terminal chloro group also allows for the introduction of other functional groups found in agrochemicals, such as thioethers or other heterocyclic systems, through nucleophilic substitution reactions.

| Agrochemical Precursor Type | Potential Synthetic Route | Target Heterocyclic System |

| Thiadiazole Derivatives | Cyclization with thiosemicarbazide | 1,3,4-Thiadiazole |

| Furan (B31954) Derivatives | Paal-Knorr furan synthesis | Furan |

| Pyrazole Derivatives | Reaction with hydrazine (B178648) derivatives | Pyrazole |

Contribution to the Synthesis of Advanced Organic Materials

While specific examples of the use of this compound in the synthesis of advanced organic materials are not widely reported, its chemical structure suggests potential applications in this area. The aromatic chlorophenyl group can be a component of conjugated systems, which are of interest for their electronic and optical properties.

The ketone and alkyl chloride functionalities can be used to polymerize or graft the molecule onto surfaces or into polymer backbones. For instance, the ketone could be used in condensation polymerization reactions, while the alkyl chloride could be used for atom transfer radical polymerization (ATRP) or other controlled polymerization techniques. The resulting polymers would incorporate the 4-chlorophenyl group, potentially influencing properties such as thermal stability, conductivity, and liquid crystalline behavior.

| Material Type | Potential Polymerization Method | Key Functional Group for Polymerization |

| Conjugated Polymers | Post-polymerization modification | Ketone Carbonyl Group |

| Functional Polymers | Atom Transfer Radical Polymerization (ATRP) | Terminal Alkyl Chloride |

| Liquid Crystals | Incorporation into mesogenic cores | 4-Chlorophenyl Group |

Development of Novel Organic Scaffolds and Frameworks

The development of novel organic scaffolds is crucial for drug discovery and materials science. This compound can serve as a versatile starting point for the creation of new molecular frameworks through various cyclization and multicomponent reactions.

The bifunctional nature of the molecule allows for the synthesis of a variety of heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of five- or six-membered rings. The reaction of the terminal chloride with an in-situ-formed enolate of the ketone could lead to cyclopentyl or cyclohexyl derivatives.

Furthermore, the molecule can participate in cascade reactions where both the ketone and the alkyl chloride react in a sequential manner to build complex polycyclic structures. These novel scaffolds can then be further functionalized to explore new chemical space for various applications.

| Scaffold/Framework Type | Synthetic Strategy | Resulting Core Structure |

| Carbocyclic Frameworks | Intramolecular alkylation | Cyclopentyl/Cyclohexyl Ketones |

| Heterocyclic Frameworks | Reaction with bifunctional nucleophiles | Dihydropyridines, Dihydrooxazines |

| Polycyclic Systems | Cascade reactions | Fused ring systems |

Advanced Analytical Methodologies for Research Characterization of 5 Chloro 1 4 Chlorophenyl 1 Oxopentane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In 5-Chloro-1-(4-chlorophenyl)-1-oxopentane, the aromatic protons on the 4-chlorophenyl ring are expected to show a characteristic splitting pattern. Due to the electron-withdrawing nature of the chlorine atom and the carbonyl group, the protons ortho to the carbonyl group (H-2' and H-6') would be deshielded and appear at a lower field (higher ppm) than the protons meta to the carbonyl group (H-3' and H-5'). This typically results in two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.

The aliphatic chain protons would exhibit distinct signals based on their proximity to the electron-withdrawing carbonyl and chloro groups. The methylene (B1212753) protons adjacent to the carbonyl group (α-CH₂) would be the most deshielded of the aliphatic protons, appearing as a triplet. The methylene protons adjacent to the terminal chlorine atom (δ-CH₂) would also be deshielded and appear as a triplet. The central methylene group (β-CH₂) would likely appear as a multiplet due to coupling with both adjacent methylene groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-2', H-6') | 7.8 - 8.0 | Doublet (d) |

| Aromatic (H-3', H-5') | 7.4 - 7.6 | Doublet (d) |

| -CH₂- (adjacent to C=O) | ~3.0 | Triplet (t) |

| -CH₂- (adjacent to Cl) | ~3.6 | Triplet (t) |

| Central -CH₂- | ~2.0 | Multiplet (m) |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon is highly deshielded and would appear at the lowest field (~198-200 ppm). The aromatic carbons would appear in the typical range of ~128-140 ppm. The carbon atom bonded to the chlorine atom in the aromatic ring (C-4') and the carbon atom to which the acyl group is attached (C-1') would have distinct chemical shifts. The aliphatic carbons would appear at a higher field, with the carbon adjacent to the terminal chlorine being the most deshielded among them.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 198 - 200 |

| Aromatic (C-1') | ~135 |

| Aromatic (C-2', C-6') | ~129 |

| Aromatic (C-3', C-5') | ~128 |

| Aromatic (C-4') | ~139 |

| -CH₂- (adjacent to C=O) | ~38 |

| Central -CH₂- | ~25 |

| -CH₂- (adjacent to Cl) | ~44 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent methylene groups in the pentanoyl chain, confirming their sequence. It would also show a correlation between the ortho and meta protons on the aromatic ring. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This allows for the definitive assignment of each carbon atom in the aliphatic chain by correlating it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for establishing connectivity across quaternary carbons or heteroatoms. For instance, HMBC would show a correlation from the α-CH₂ protons to the carbonyl carbon and the C-1' aromatic carbon, confirming the attachment of the pentanoyl chain to the phenyl ring. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.